D-Xylose-1-13C

Übersicht

Beschreibung

D-Xylose-1-13C is a stable isotope-labeled compound of D-Xylose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies due to its unique isotopic signature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-Xylose-1-13C typically involves the fermentation or chemical conversion of substrates labeled with carbon-13, such as carbon-13-glucose or carbon-13-xylose . The specific method depends on the experimental requirements and available equipment.

Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation processes. These processes utilize genetically engineered microorganisms capable of incorporating carbon-13 into the xylose molecule. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: D-Xylose-1-13C undergoes various chemical reactions, including:

Oxidation: D-Xylose can be oxidized to form D-Xylonic acid.

Reduction: Reduction of D-Xylose leads to the formation of xylitol.

Fermentation: D-Xylose can be fermented by certain yeast species to produce ethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.

Fermentation: Yeast strains such as Pachysolen tannophilus and Candida shehatae are used under anaerobic conditions.

Major Products:

Oxidation: D-Xylonic acid.

Reduction: Xylitol.

Fermentation: Ethanol and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

D-Xylose Breath Test

One of the primary applications of D-Xylose-1-13C is in the D-Xylose breath test , which assesses small intestinal absorption and colonic microbial metabolism. A study involving 719 patients indicated that chronic alcohol overconsumption affected gut microbial metabolism, as evidenced by altered 13CO2 excretion patterns during the breath test. Specifically, patients with alcohol overconsumption exhibited significantly lower 13CO2 recovery compared to healthy controls and other patient groups, suggesting impaired colonic microbial metabolism and malabsorption issues .

| Patient Group | Small Intestinal Phase (CO2 Excretion) | Colonic Phase (CO2 Excretion) |

|---|---|---|

| Alcohol Overconsumption | Similar to untreated coeliac disease | Significantly lower |

| Coeliac Disease | Normal | Higher than alcohol group |

| Functional Bowel Disorder | Normal | Higher than alcohol group |

| Healthy Controls | Normal | Highest |

Gut Health Promotion

Impact on Gut Microbiota

Recent studies have shown that D-Xylose can promote gut health by inducing phage production in gut bacteria. Research demonstrated that dietary D-Xylose increased the abundance of temperate phages in E. coli, suggesting a potential regulatory role in gut microbiota dynamics. In vitro experiments showed that higher concentrations of D-Xylose correlated with increased phage production and altered metabolic profiles, which could have implications for gut health .

Table: Effects of D-Xylose on Phage Production

| Concentration of D-Xylose (mM) | DNA Copies of Phages (Φ1, Φ2, Φ3) |

|---|---|

| Control | Baseline |

| 20 | Increased by 2.03-fold |

| 60 | Increased by 1.97-fold |

| 100 | Increased by 2.30-fold |

Therapeutic Applications

Anti-Diabetic Effects

D-Xylose has been studied for its potential anti-diabetic properties. In vivo studies showed that supplementation with D-Xylose significantly reduced fasting serum glucose levels and improved insulin secretion from pancreatic β-cells. The regeneration of damaged pancreatic tissues was also observed, indicating a possible therapeutic role for D-Xylose in managing diabetes .

Case Study: Effects on Diabetic Rats

| Parameter | Control Group | D-Xylose Supplemented Group |

|---|---|---|

| Fasting Serum Glucose (mg/dL) | 180 ± 10 | 140 ± 8 |

| Insulin Secretion (μU/mL) | 10 ± 2 | 15 ± 3 |

| Pancreatic Regeneration | Minimal | Significant |

Wirkmechanismus

The mechanism of action of D-Xylose-1-13C involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows for the tracking of its metabolic fate using NMR spectroscopy. Key molecular targets include xylose isomerase and xylose reductase, which catalyze the conversion of xylose to xylulose and xylitol, respectively .

Vergleich Mit ähnlichen Verbindungen

D-Xylose: The non-labeled form of D-Xylose.

D-Xylulose: An isomer of D-Xylose involved in the pentose phosphate pathway.

Xylitol: A sugar alcohol derived from the reduction of D-Xylose.

Uniqueness: D-Xylose-1-13C is unique due to its carbon-13 label, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical reactions. Unlike its non-labeled counterparts, this compound provides detailed insights into the dynamics of carbon flow in biological systems .

Biologische Aktivität

D-Xylose-1-13C is a stable isotope-labeled derivative of D-Xylose, a five-carbon sugar that plays a significant role in various biological processes. The incorporation of the carbon-13 isotope at the first carbon position allows researchers to trace metabolic pathways and study biochemical processes effectively. This article delves into the biological activity of this compound, exploring its metabolism, applications, and implications in health and disease.

Metabolism and Enzymatic Interactions

This compound is metabolized by enzymes such as xylose isomerase, which converts D-Xylose into D-xylulose, a crucial intermediate in the xylose metabolic pathway. This enzymatic conversion is essential for understanding metabolic disorders and assessing intestinal absorption capabilities. The compound's role in metabolic flux analysis allows for tracing the incorporation and transformation of xylose within biological systems, thereby aiding in various research applications.

Key Enzymatic Pathways

| Enzyme | Function |

|---|---|

| Xylose Isomerase | Converts D-Xylose to D-xylulose |

| Xylose Dehydrogenase | Initiates xylose degradation |

| Xylonate Dehydratase | Converts xylonate to other metabolites |

The efficiency of these enzymes can be influenced by environmental factors such as pH and temperature, which are critical for optimizing experimental conditions in metabolic studies.

Applications in Research

This compound has diverse applications across various fields, including:

- Metabolic Flux Analysis : Used to quantify central carbon metabolite pool sizes and estimate fluxes through central metabolism.

- Clinical Diagnostics : Employed in breath tests to assess intestinal absorption capabilities and diagnose malabsorption syndromes .

- Microbial Studies : Investigated for its effects on gut microbiota and phage induction, demonstrating potential regulatory roles in microbial communities .

Study on Gut Health

A recent study highlighted the impact of dietary D-Xylose on gut health, showing that supplementation led to a significant increase in phage production within E. coli populations. Mice supplemented with D-Xylose exhibited increased phage DNA copies compared to controls, suggesting that D-Xylose may promote prophage induction and alter gut microbiota dynamics .

Results Summary :

| Parameter | Control Group | D-Xylose Group |

|---|---|---|

| Phage Φ1 Copies (per 100 mg feces) | ||

| Phage Φ2 Copies (per 100 mg feces) | ||

| Phage: E. coli DNA Ratio | Baseline | Increased significantly |

This study underscores the potential of D-Xylose as a modulator of gut microbiota and its implications for intestinal health.

Metabolic Pathway Analysis in Microorganisms

Another significant study focused on the metabolic pathways of Haloferax volcanii, which utilized D-Xylose as a carbon source. Researchers employed ^13C-labeling patterns to trace the degradation pathway of D-Xylose, revealing that it was exclusively converted to α-ketoglutarate through several enzymatic steps . This finding provides insights into the metabolic capabilities of halophilic archaea and their potential applications in biotechnology.

Eigenschaften

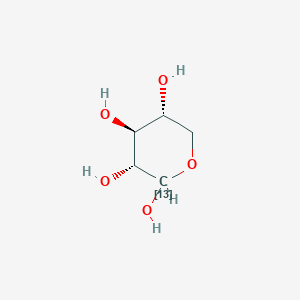

IUPAC Name |

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KOPVYNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431118 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-21-7 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.